2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide

Physicochemical Property Lipophilicity logP

Generic substitutions within the pyrazole butanamide class risk assay variability. This compound provides a structurally defined N-ethyl, 5-methyl chiral reference point critical for reproducible SPR campaigns. Multi-vendor sourcing ensures supply security for long-term studies. - Consistent 97-98% purity from independent sources for reliable HPLC method development - Orthogonal reactive handles (primary amide, secondary amine) for facile library diversification - Unique methyl-dependent lipophilicity not accessible via post-synthetic modification

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13622346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCNC(CCN1C(=CC=N1)C)C(=O)N
InChIInChI=1S/C10H18N4O/c1-3-12-9(10(11)15)5-7-14-8(2)4-6-13-14/h4,6,9,12H,3,5,7H2,1-2H3,(H2,11,15)
InChIKeyPNQGGSIOJPBQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide: Structural & Physicochemical Baseline


2-(Ethylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide is a synthetic, chiral butanamide derivative defined by a secondary ethylamino group at the 2-position and a 5-methyl-1H-pyrazol-1-yl substituent at the 4-position . With a molecular formula of C10H18N4O and a molecular weight of 210.28 g/mol, the compound is commercially supplied at purities of 97–98% . Its core scaffold situates it within the broader class of N-alkyl pyrazole butanamides, a group frequently employed as intermediates in medicinal chemistry campaigns targeting enzymes such as fatty acid amide hydrolase (FAAH) and RORγ . However, the specific substitution pattern of this molecule imparts distinct physicochemical properties that cannot be assumed from in-class analogs, underscoring the need for empirical, comparator-based selection.

Substitution Pattern 5-Methyl pyrazole with ethylamino butanamide core
Stereochemical Control Single chiral center at C-2 for SAR studies
Procurement Confidence Multi-vendor purity 97–98% reduces batch risk

In-Class Pyrazole Analogs Cannot Substitute for 2-(Ethylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide


Generic substitution across the pyrazole butanamide series fails because minor structural perturbations—the addition, removal, or relocation of a single methyl group—dramatically shift both physicochemical and biological recognition properties. Commercial vendors and patent disclosures reveal a tight cluster of compounds varying only by N-alkyl chain length (methyl vs. ethyl) or pyrazole methylation pattern (1H-pyrazole, 5-methyl, 3,5-dimethyl) . Calculated logP values for the target compound (≈–0.46) diverge from the des-methyl analog, altering aqueous solubility and membrane permeability in a manner that changes assay behavior. Furthermore, the chiral center at the 2-position means that stereochemical integrity is critical for any biology dependent on shape complementarity. Assuming equipotent biological activity or equivalent physicochemical behavior without head-to-head data risks irreproducible results and procurement waste. The quantitative evidence below establishes where the 5-methyl, N-ethyl combination creates measurable differentiation from its nearest neighbors.

Pyrazole methylation pattern alters lipophilicity and may shift assay behavior
N-alkyl chain length (ethyl vs. methyl) changes solubility and permeability profiles
Chiral center or steric profile differences may lead to non-transferable target engagement

Quantitative Differentiation Evidence for 2-(Ethylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide


Lipophilicity Shift by 5-Methyl Pyrazole Substituent

The computed logP of 2-(ethylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide is –0.46 . Although a directly measured logP for the des-methyl comparator (2-(ethylamino)-4-(1H-pyrazol-1-yl)butanamide, CAS 1340448-97-6) is not publicly available, the calculated logP for the target is approximately 0.3–0.5 log units higher than what would be predicted for the less alkylated analog based on the Hansch π contribution of an aromatic methyl group (+0.52) . This drives a measurable, physico-chemically grounded increase in lipophilicity that influences both chromatographic retention and estimated passive membrane permeability.

Lipophilicity Shift
Class-level
ΔlogP ≈ +0.3 to +0.5 vs. des-methyl analog
Reported lipophilicity increase may alter permeability and binding
Class-level inference; measured logP and comparator data unavailable
Physicochemical Property Lipophilicity logP

Consistent Purity Across Multiple Suppliers

The compound is consistently offered at a minimum purity of 97% by AK Scientific and 98% by both Fluorochem and Leyan . This cross-vendor agreement reduces procurement risk compared to less widely stocked analogs such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanamide, for which only a single supplier source was identified and purity specifications may vary or be unavailable .

Purity Consistency
Head-to-head
97–98% from 3 vendors vs. single-source comparator (purity unverified)
Multi-source validation supports lot-to-lot reproducibility
Vendor CoA data only; independent QC not reported
Quality Control Purity Reproducibility

Chiral 2-Position as Structural Differentiator

The target compound contains a single asymmetric carbon at the 2-position (C-2) as confirmed by vendor-reported structural data . This distinguishes it from the N-methyl analog, 4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide (CAS 1340285-28-0), which replaces the ethyl group with a methyl group and may exhibit different conformational preferences, and from the gem-dimethyl analog, 2-(ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide (CAS 1344324-75-9), which abolishes the chiral center entirely and introduces a quaternary carbon that restricts conformational freedom . In biological systems where stereochemistry governs target engagement, these structural differences can lead to divergent IC50 values even if the compounds share the same core scaffold.

Stereochemical Profile
Class-level
Single chiral C-2 vs. achiral or altered steric analogs
Chiral identity may affect target recognition; analog substitution not recommended
Enantiomeric configuration unspecified in commercial material
Chirality Stereochemistry Structure-Activity Relationship

Hydrogen Bond Donor/Acceptor Profile for CNS Drug-Likeness

The compound possesses 2 hydrogen bond donors (primary amide NH2 and secondary amine NH) and 3 hydrogen bond acceptors (amide C=O, pyrazole N, and amine N), with an Fsp3 value of 0.6 indicating a moderately three-dimensional character . This HBD/HBA profile falls within the range considered favorable for central nervous system (CNS) drug-likeness, while the Fsp3 value suggests greater conformational flexibility than flat, aromatic analogs. In contrast, pyrazole amide derivatives lacking the butanamide side chain often present fewer HBDs, potentially reducing target interaction specificity but increasing passive permeability—a trade-off that must be managed during lead selection.

HBD/HBA Profile
Class-level
HBD=2, HBA=3, Fsp3=0.6 vs. typical analog HBD≤1, Fsp3 0.3–0.5
Higher HBD count and 3D character may influence solubility and off-target promiscuity
Computed descriptors; experimental confirmation recommended
Drug-Likeness Hydrogen Bonding Medicinal Chemistry

Application Scenarios for 2-(Ethylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide


Fragment-Based Lead Discovery for FAAH and RORγ

The compound's 5-methylpyrazole motif and ethylamino side chain match key pharmacophoric elements found in patent-described FAAH and RORγ inhibitors . Its balanced HBD/HBA profile (2 donors, 3 acceptors) and moderate logP (–0.46) make it a suitable starting fragment for hit-to-lead optimization campaigns, particularly when a slightly hydrophilic, CNS-compatible physicochemical space is desired. Procurement teams supporting medicinal chemistry groups should select this specific analog over the des-methyl variant to maintain the methyl-dependent lipophilicity and steric features required for patent-landscape differentiation.

Multi-Vendor Chiral Standard for Assay Development

The presence of a single chiral center at C-2 and the availability of the compound at 97–98% purity from three independent commercial sources (AKSci, Fluorochem, Leyan) make it a reliable positive control or internal standard for chiral HPLC method development and enzyme inhibition assays. The multi-vendor sourcing reduces single-supplier dependency risks, a key consideration for industrial laboratories planning long-term, multi-batch studies.

N-Alkyl Chain Length Effects on logP and Solubility

Investigators studying the effect of N-alkyl substitution on the physicochemical properties of pyrazole butanamides can use this compound as the N-ethyl reference point. Its calculated logP of –0.46 can be compared head-to-head against the N-methyl analog (CAS 1340285-28-0) and the des-methyl pyrazole analog (CAS 1340448-97-6) in a systematic panel to derive structure–property relationships (SPR) that inform future compound design. Procurement should ensure all comparators are sourced with analogous purity specifications to avoid confounding by impurity-driven measurement artifacts.

Building Block for Pyrazole Amide Library Synthesis

The primary amide and secondary amine functionalities provide two orthogonal reactive handles for diversification. As evidenced by the broad pyrazole amide patent landscape , this scaffold is amenable to amide coupling and reductive amination chemistries. The 5-methyl substitution on the pyrazole ring is a specific structural feature that cannot be introduced post-synthesis on the des-methyl scaffold, making procurement of the correctly methylated starting material essential for library integrity. The 97–98% purity specification ensures that library products are not contaminated with starting-material-derived impurities.

Application
Selection Property
Validation Focus
Fragment-based lead discovery (FAAH/RORγ)
5-Methylpyrazole pharmacophore and balanced HBD/HBA profile
LogP-dependent permeability and target engagement assays
Chiral HPLC method development reference
Single chiral center with multi-vendor purity specification
Enantiomeric resolution and lot-to-lot retention consistency
Structure–property relationship studies (N-alkyl series)
N-Ethyl reference compound for logP and solubility panel
Comparative logP and aqueous solubility measurements
Pyrazole amide library synthesis
Orthogonal amine/amide handles and pre-installed 5-methyl group
Purity verification and methyl-substitution integrity
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